2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound belonging to the pyrimidoquinoline family This compound is characterized by its unique structure, which includes a pyrimido[4,5-b]quinoline core substituted with a 4-methoxyphenyl group, a methyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-component reaction. One common method involves the reaction of barbituric acid, aldehydes, and anilines in a one-pot synthesis . This method allows for the facile synthesis of pyrimido[4,5-b]quinolinediones with various substitutions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve the use of trityl chloride as a catalyst in a multi-component cyclization reaction. This method is advantageous due to its high yield, short reaction times, and compliance with green chemistry protocols .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different substituted derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted pyrimido[4,5-b]quinolines, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its efficacy against various cancer cell lines.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, contributing to its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[4,5-b]quinolines, such as:
- 2-(4-chlorophenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- 2-(4-methylphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Uniqueness
What sets 2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione apart is its methoxy group, which enhances its solubility and bioavailability. This makes it a more effective candidate for medicinal applications compared to its analogs .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-4-13-25-20(14-9-11-15(28-3)12-10-14)23-21-18(22(25)27)19(26)16-7-5-6-8-17(16)24(21)2/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBBFODMTMLDFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.